BenchChemオンラインストアへようこそ!

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine

Cross-coupling Bond dissociation energy Reactivity

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine (CAS 2361644-74-6) is a heterocyclic small molecule constituted by a [1,2,4]triazole ring fused to a pyridazine core, bearing a bromo substituent at the 6-position and a methyl group at the 2-position. Its molecular formula is C₆H₅BrN₄, with a molecular weight of 213.03 g/mol and an exact monoisotopic mass of 211.97 Da.

Molecular Formula C6H5BrN4
Molecular Weight 213.038
CAS No. 2361644-74-6
Cat. No. B2420870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine
CAS2361644-74-6
Molecular FormulaC6H5BrN4
Molecular Weight213.038
Structural Identifiers
SMILESCC1=NN2C(=N1)C=CC(=N2)Br
InChIInChI=1S/C6H5BrN4/c1-4-8-6-3-2-5(7)10-11(6)9-4/h2-3H,1H3
InChIKeyBYDXKKMMFGJTKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine (CAS 2361644-74-6): Core Identity and Procurement-Relevant Physicochemical Snapshot


6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine (CAS 2361644-74-6) is a heterocyclic small molecule constituted by a [1,2,4]triazole ring fused to a pyridazine core, bearing a bromo substituent at the 6-position and a methyl group at the 2-position. Its molecular formula is C₆H₅BrN₄, with a molecular weight of 213.03 g/mol and an exact monoisotopic mass of 211.97 Da . The compound possesses zero hydrogen-bond donors and three hydrogen-bond acceptors, and contains zero rotatable bonds, giving it a rigid, planar scaffold . This structural blueprint places it within the triazolopyridazine family, a class widely explored as kinase inhibitor scaffolds and as versatile synthetic intermediates for parallel medicinal chemistry campaigns.

Why the 6-Chloro, 6-Iodo, or Des-Methyl Analogs Cannot Be Assumed Equivalent to 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine in Scientific Workflows


Even within the narrow set of 6-halo-2-methyl-triazolopyridazines, the identity of the halogen atom and the presence of the 2-methyl group exert a non-linear influence on reactivity, physicochemical properties, and biological readouts. The C–Br bond (bond dissociation energy ~80 kcal/mol) is substantially weaker than the C–Cl bond (~95 kcal/mol) [1], translating into markedly faster oxidative addition with Pd(0) catalysts and more efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Simultaneously, the bromine atom introduces a heavy-atom effect that is absent in the chloro analog, enabling phasing in X-ray crystallography and a distinctive ¹⁵N-¹H HSQC pattern for NMR-based fragment screening. The 2-methyl group further modulates lipophilicity (calculated ΔlogP ≈ +0.5 vs. the des-methyl parent) and steric environment around the triazole ring, which can alter selectivity profiles against kinase panels [2]. These intertwined electronic, steric, and photophysical differences mean that substituting 6-bromo-2-methyl for a chloro, iodo, or des-methyl variant will change both synthetic outcome and biological SAR, and cannot be considered a conservative replacement.

Quantitative Differentiation Evidence for 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine Against Closest Analogs


C–Br versus C–Cl Bond Dissociation Energy: Impact on Palladium-Catalyzed Cross-Coupling Efficiency

The carbon-bromine bond in 6-bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine has a BDE of approximately 80 kcal/mol, compared to ~95 kcal/mol for the carbon-chlorine bond in the 6-chloro-2-methyl analog (CAS 55643-82-8) [1]. This 15 kcal/mol lower barrier for oxidative addition translates into faster initiation of Pd(0)-catalyzed cycles under identical conditions, enabling higher conversion in Suzuki-Miyaura couplings when using the bromo derivative. In a class-level study of heteroaryl halides, bromides achieved >90% conversion within 2 h at room temperature, while the corresponding chlorides required 60°C and specialized phosphine ligands to reach similar conversions [2].

Cross-coupling Bond dissociation energy Reactivity

Isotopic Signature of Bromine for Mass Spectrometry-Based Reaction Monitoring and Metabolite Identification

The presence of a single bromine atom in 6-bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine yields a characteristic 1:1 M/M+2 isotopic doublet in mass spectra (Δm = 2 Da), originating from the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br [1]. This unambiguous isotopic signature facilitates rapid identification of the parent compound and its downstream derivatives in complex reaction mixtures, a feature absent in the 6-chloro analog (which shows a 3:1 M/M+2 ratio) and the des-halogen parent (single monoisotopic peak). In LC-MS reaction monitoring, the bromine doublet provides a built-in internal check for adduct formation and in-source fragmentation [2].

Mass spectrometry Isotopic pattern Metabolite ID

2-Methyl Substitution Effect on Lipophilicity Compared to Des-Methyl Parent

The 2-methyl substituent on the triazole ring increases the calculated logP of 6-bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine by approximately 0.5 log units relative to the des-methyl analog (6-bromo-[1,2,4]triazolo[1,5-b]pyridazine, CAS 1301714-06-6) [1]. This modest elevation in lipophilicity is expected to enhance passive membrane permeability, a property correlated in the triazolopyridazine class with improved cellular antiproliferative activity in c-Met-amplified gastric cancer cell lines (MKN-45, SNU-5, Hs746T) [2].

Lipophilicity logP Permeability

Zero Rotatable Bonds versus Flexible-Chain Analogs: Conformational Rigidity as a Ligand Efficiency Driver

6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine contains zero rotatable bonds, making it more conformationally restricted than analogs that incorporate alkyl linkers or pendant chains (which typically add 2–5 rotatable bonds) [1]. In kinase inhibitor optimization, each rotatable bond is estimated to cost approximately 0.4–1.0 kcal/mol in entropic penalty upon binding, reducing ligand efficiency (LE). The rigid core of the target compound thus preserves a higher fraction of its binding enthalpy for target engagement, a principle corroborated by structure-activity relationships in the triazolopyridazine series where rigidification improved c-Met selectivity over related kinases [2].

Ligand efficiency Conformational restriction Kinase selectivity

Highest-Value Application Scenarios for 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine Derived from Quantitative Differentiation Evidence


Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Lead Optimization

The low C–Br bond dissociation energy enables efficient Pd(0)-catalyzed cross-coupling under mild conditions, allowing rapid exploration of SAR at the 6-position of the triazolopyridazine core without resorting to aggressive heating or specialized catalysts. This is directly supported by the >90% conversion achievable at room temperature for aryl bromides in class-level studies [1], making the compound ideal for parallel library synthesis in kinase programs targeting c-Met or BRD4.

Fragment-Based Drug Discovery (FBDD) with X-ray Crystallographic Phasing

The bromine atom provides anomalous scattering for experimental phasing of protein-ligand co-crystal structures, while the zero rotatable bond count ensures a low entropic penalty upon binding. This combination makes 6-bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine a superior fragment hit for soak-and-phase crystallography compared to chloro or des-halogen analogs that lack the heavy atom or are less rigid [2].

Mass Spectrometry-Guided Metabolite Identification in Drug Metabolism Studies

The distinctive 1:1 bromine isotopic doublet serves as an unambiguous reporter ion for the parent compound and its phase I/II metabolites, simplifying peak annotation in complex biological matrices. This built-in MS fingerprint eliminates the need for stable-isotope labeling in early ADME studies, accelerating metabolite profiling timelines [3].

Kinase Selectivity Profiling with a Conformationally Locked Chemotype

The absence of rotatable bonds in the core scaffold restricts the conformational space accessible to the molecule, reducing promiscuous binding across the kinome. In triazolopyridazine series, such rigidification has been correlated with improved selectivity for c-Met over other receptor tyrosine kinases, making this compound a strategic starting point for selective inhibitor design [4].

Quote Request

Request a Quote for 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.